Tert-butyl 3-acetamidobenzylcarbamate
Overview
Description
Tert-butyl 3-acetamidobenzylcarbamate: is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . It is commonly used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-acetamidobenzylcarbamate typically involves the protection of the amino group of 3-aminobenzylamine with a tert-butyl carbamate group. This is followed by acetylation of the amino group to form the final product. The reaction conditions often include the use of tert-butyl chloroformate and acetic anhydride as reagents, with a base such as triethylamine to facilitate the reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but may include additional purification steps to ensure the product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-acetamidobenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reaction conditions typically involving solvents like dichloromethane or acetonitrile.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile can yield a substituted amine derivative.
Hydrolysis: The major product is the corresponding amine after the removal of the tert-butyl carbamate group.
Scientific Research Applications
Tert-butyl 3-acetamidobenzylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-acetamidobenzylcarbamate primarily involves its role as a protecting group for amines. The tert-butyl carbamate group protects the amine from unwanted reactions, allowing for selective modifications of other functional groups. The protection is typically achieved through the formation of a stable carbamate linkage, which can be removed under specific conditions to regenerate the free amine .
Comparison with Similar Compounds
Tert-butyl carbamate: Used as a protecting group for amines, similar to tert-butyl 3-acetamidobenzylcarbamate.
Benzyl carbamate: Another protecting group for amines, but with different reactivity and stability compared to tert-butyl carbamate.
Acetylated amines: Compounds where the amine group is protected by an acetyl group instead of a carbamate.
Uniqueness: this compound is unique due to its dual protection of the amine group with both a tert-butyl carbamate and an acetyl group. This dual protection provides enhanced stability and selectivity in synthetic reactions, making it a valuable tool in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[(3-acetamidophenyl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(17)16-12-7-5-6-11(8-12)9-15-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAWGJHLIIFMHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101183618 | |
Record name | 1,1-Dimethylethyl N-[[3-(acetylamino)phenyl]methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101183618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903556-11-6 | |
Record name | 1,1-Dimethylethyl N-[[3-(acetylamino)phenyl]methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=903556-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[[3-(acetylamino)phenyl]methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101183618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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